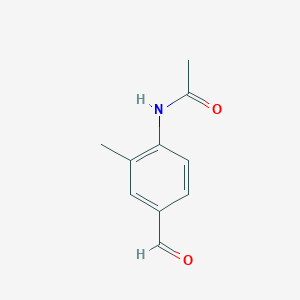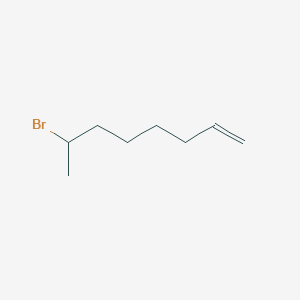
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide is a heterocyclic compound with the molecular formula C6H7N3O3 It is characterized by a pyridazine ring substituted with two methyl groups at positions 3 and 6, a nitro group at position 4, and an oxide group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 3,6-dimethylpyridazine followed by oxidation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at position 1 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of dioxides or other oxidized derivatives.
Reduction: Formation of 3,6-dimethyl-4-aminopyridazine 1-oxide.
Substitution: Formation of various substituted pyridazine derivatives.
Applications De Recherche Scientifique
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mécanisme D'action
The mechanism of action of Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4-nitropyridazine 1-oxide
- 3,6-Dimethyl-2-nitropyridazine 1-oxide
- 3,6-Dimethyl-4-nitropyrimidine 1-oxide
Uniqueness
Pyridazine, 3,6-dimethyl-4-nitro-, 1-oxide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57599-50-5 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
3,6-dimethyl-4-nitro-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H7N3O3/c1-4-3-6(9(11)12)5(2)7-8(4)10/h3H,1-2H3 |
Clé InChI |
HCBAEWMORMEHJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=[N+]1[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![10-(Thiophen-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B8681163.png)


![N-[(4-Cyanophenyl)methyl]nonanamide](/img/structure/B8681185.png)

